molecular formula C16H16FN3O2 B2642841 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-fluoro-4-methoxybenzamide CAS No. 2176069-47-7

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-fluoro-4-methoxybenzamide

Cat. No.: B2642841
CAS No.: 2176069-47-7
M. Wt: 301.321
InChI Key: UAHHQCSUHYVDRM-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-fluoro-4-methoxybenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a cyclopropylpyrimidine moiety linked to a fluoromethoxybenzamide group, which imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-fluoro-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the cyclopropylpyrimidine moiety: This can be achieved through cyclization reactions involving appropriate starting materials.

    Attachment of the benzamide group:

    Introduction of the fluoro and methoxy groups: These functional groups can be introduced through selective fluorination and methoxylation reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluoro and methoxy positions, to yield different derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-fluoro-4-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound’s unique properties make it useful in industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.

Comparison with Similar Compounds

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-fluoro-4-methoxybenzamide can be compared with other similar compounds, such as:

  • N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methoxyphenyl)acetamide
  • N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxypropanamide
  • N-[(6-cyclopropylpyrimidin-4-yl)methyl)thiophene-2-sulfonamide

These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of the cyclopropylpyrimidine moiety with the fluoro and methoxybenzamide groups, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c1-22-15-5-4-11(6-13(15)17)16(21)18-8-12-7-14(10-2-3-10)20-9-19-12/h4-7,9-10H,2-3,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHHQCSUHYVDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=N2)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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